Product packaging for Ferrocenecarboxamide(Cat. No.:CAS No. 1287-17-8)

Ferrocenecarboxamide

Cat. No.: B1143370
CAS No.: 1287-17-8
M. Wt: 229.059
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Description

Ferrocenecarboxamide is an organometallic compound based on the robust ferrocene scaffold, functionalized with a carboxamide group. This modification makes it a highly versatile building block and a platform for the design and synthesis of novel redox-active hybrids for advanced research applications [2] . In medicinal chemistry and drug discovery, this compound and its derivatives are central to developing anticancer and antimicrobial therapeutic agents [1] . The incorporation of the ferrocene moiety into bioactive molecules can enhance lipophilicity, influence cellular uptake, and introduce a reversible redox couple (Fe 2+ /Fe 3+ ) [2] . This redox activity can lead to the generation of reactive oxygen species (ROS), a mechanism exploited to induce cytotoxic effects in cancer cells [2] [8] . Furthermore, the amide bond is susceptible to enzymatic hydrolysis, which can be utilized in the design of prodrugs that release active components upon reaching their target [2] . Beyond biomedical applications, this compound serves as a critical precursor in materials science. It acts as a metalloligand, using its amide functional group to coordinate to secondary metal ions and form complex coordination polymers and metal-organic frameworks (MOFs) with tailored magnetic, electronic, or sensory properties [9] . Its stable electrochemical profile also makes it suitable for developing chemosensors and modifying electrodes. This product is intended for research use only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H6NO.C5H5.Fe B1143370 Ferrocenecarboxamide CAS No. 1287-17-8

Properties

IUPAC Name

amino(cyclopenta-2,4-dien-1-ylidene)methanolate;cyclopenta-1,3-diene;iron(2+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO.C5H5.Fe/c7-6(8)5-3-1-2-4-5;1-2-4-5-3-1;/h1-4,8H,7H2;1-5H;/q;-1;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTOFLRQWOWQCDB-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH-]1C=CC=C1.C1=CC(=C(N)[O-])C=C1.[Fe+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FeNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10678835
Record name Iron(2+) amino(cyclopenta-2,4-dien-1-ylidene)methanolate cyclopenta-2,4-dien-1-ide (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10678835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1287-17-8
Record name Iron(2+) amino(cyclopenta-2,4-dien-1-ylidene)methanolate cyclopenta-2,4-dien-1-ide (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10678835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Derivatization Strategies for Ferrocenecarboxamide

Classical Amidation Reactions for Ferrocenecarboxamide Synthesis

The formation of the amide bond is a cornerstone of organic synthesis, and several classical methods have been successfully adapted for the preparation of ferrocenecarboxamides. These approaches typically involve the coupling of a ferrocene (B1249389) carboxylic acid moiety with an amine.

Amidation of Ferrocenecarboxylic Acids with Amines

The direct condensation of ferrocenecarboxylic acid with amines represents a fundamental approach to this compound synthesis. A notable example is the Ugi four-component reaction (U-4CR), which provides an efficient, catalyst-free route to complex ferrocenyl bis-amides. nih.gov In this one-pot synthesis, ferrocenecarboxylic acid reacts with an amine, an aldehyde, and an isocyanide in methanol (B129727) to generate dipeptide-like structures in moderate to excellent yields. nih.gov The reaction proceeds through the formation of an imine from the amine and aldehyde, which then combines with ferrocenecarboxylic acid and the isocyanide, followed by an intramolecular acyl transfer (Mumm rearrangement) to yield the final bis-amide product. nih.gov

Table 1: Ugi Four-Component Synthesis of Ferrocenyl Bis-Amides nih.gov A selection of ferrocenyl bis-amides synthesized via the Ugi reaction involving ferrocenecarboxylic acid, various amines, aldehydes, and isocyanides in methanol at 45°C for 24 hours.

AmineAldehydeIsocyanideProductYield (%)
AnilineBenzaldehydetert-Butyl isocyanideN-tert-Butyl-2-(N-phenylbenzamido)-2-ferrocenylacetamide82
4-MethoxyanilineBenzaldehydetert-Butyl isocyanideN-tert-Butyl-2-(N-(4-methoxyphenyl)benzamido)-2-ferrocenylacetamide76
Aniline4-Chlorobenzaldehydetert-Butyl isocyanideN-tert-Butyl-2-(N-phenyl-4-chlorobenzamido)-2-ferrocenylacetamide85
AnilineBenzaldehydeCyclohexyl isocyanideN-Cyclohexyl-2-(N-phenylbenzamido)-2-ferrocenylacetamide75

Utilization of Peptide Coupling Agents in this compound Formation

To facilitate amide bond formation under milder conditions and improve yields, peptide coupling agents are widely employed. These reagents activate the carboxylic acid group, making it more susceptible to nucleophilic attack by the amine. Standard peptide coupling agents have been used to prepare hydroxyl-substituted secondary amides from ferrocenecarboxylic acid and 2-aminoethanol. rsc.org

Carbodiimides, such as Dicyclohexylcarbodiimide (DCC), are a popular class of coupling reagents. google.compeptide.com In a typical procedure, DCC is used in conjunction with an activating agent like 4-(Dimethylamino)pyridine (DMAP) to synthesize this compound derivatives. google.com For instance, ferrocenecarboxylic acid can be coupled with substituted aminomethyl-isoxazoles in the presence of DCC and DMAP in a dry organic solvent like Tetrahydrofuran (THF). google.com Other prominent coupling reagents include phosphonium (B103445) and aminium salts like BOP, PyBOP, HBTU, and HATU, which are known for high coupling rates and minimizing side reactions. bachem.com The choice of reagent can be critical, with additives like 1-Hydroxybenzotriazole (HOBt) often included to reduce racemization and enhance reactivity. peptide.combachem.com

Table 2: Synthesis of Ferrocenecarboxamides using Peptide Coupling Agents Examples of this compound synthesis facilitated by coupling agents.

Ferrocene PrecursorAmineCoupling Agent(s)SolventProductRef
Ferrocenecarboxylic acid2-AminoethanolPeptide coupling agentsNot specifiedN-(2-hydroxyethyl)this compound rsc.org
Ferrocenecarboxylic acid3-(4-ethyl-phenyl)-5-aminomethyl-isoxazoleDCC, DMAPTHFFerrocenecarboxylic acid-[(3-(4-ethyl-phenyl)-isoxazol-5-yl)-methyl-]-amide google.com
Ferrocenecarboxylic acidMethyl 4-(aminomethyl)benzoateNot specifiedNot specifiedThis compound 40 mdpi.com

Approaches involving Ferrocenecarbonyl Chlorides

The conversion of ferrocenecarboxylic acid to the more reactive ferrocenecarbonyl chloride provides a robust and straightforward pathway to ferrocenecarboxamides. The acid chloride readily reacts with a wide range of amines, often in the presence of a base like triethylamine (B128534) to scavenge the HCl byproduct. rsc.org This method has been used to synthesize tertiary amides by reacting ferrocenecarbonyl chloride with bis(2-hydroxyethyl)amine. rsc.org

This approach is also effective for producing simple, unsubstituted this compound by treating ferrocenecarbonyl chloride with gaseous ammonia. nih.gov Furthermore, it has been applied to create more complex structures, such as ferrocenyl carbohydrate conjugates, by coupling ferrocenecarbonyl chloride with sugar derivatives containing an amino group. ubc.ca For example, {6-N-(methyl 2,3,4-tri-O-acetyl-6-amino-6-deoxy-α-D-glucopyranoside)}1-ferrocene carboxamide was synthesized through this coupling reaction. ubc.ca Similarly, reacting ferrocenecarbonyl chloride with 2-aminobenzoic amide in pyridine (B92270) leads to the formation of 2-(ferrocenecarboxamido)benzamide. rsc.org

Table 3: Examples of this compound Synthesis from Ferrocenecarbonyl Chloride A summary of various ferrocenecarboxamides prepared from ferrocenecarbonyl chloride.

AmineBase/SolventProductRef
Gaseous AmmoniaTolueneThis compound nih.gov
Bis(2-hydroxyethyl)amineTriethylamineN,N-bis(2-hydroxyethyl)this compound rsc.org
Methyl 2,3,4-tri-O-acetyl-6-amino-6-deoxy-α-D-glucopyranosideNot specified{6-N-(methyl 2,3,4-tri-O-acetyl-6-amino-6-deoxy-α-D-glucopyranoside)}1-ferrocene carboxamide ubc.ca
2-Aminobenzoic amidePyridine2-(ferrocenecarboxamido)benzamide rsc.org
Anthranilic acidPyridine2-Ferrocenyl-4H-3,1-benzoxazin-4-one rsc.org

Advanced Functionalization of this compound Core

Beyond the initial synthesis, the this compound scaffold can be further elaborated through advanced functionalization techniques. Transition-metal-catalyzed C–H functionalization has emerged as a powerful tool for modifying the ferrocene core directly, offering atom-economical routes to novel derivatives.

Transition-Metal-Catalyzed C–H Functionalization of Ferrocenecarboxamides

The C–H bonds on the cyclopentadienyl (B1206354) rings of ferrocene can be selectively activated and transformed, often using a directing group strategy where the amide functionality guides a metal catalyst to a specific C–H bond.

Palladium catalysis is at the forefront of C–H functionalization of ferrocenes. A simple and effective protocol for the ortho-arylation of ferrocenecarboxamides with various aryl halides has been developed. rsc.orgrsc.org This reaction utilizes a bidentate directing group, such as a quinolin-8-ylamino group attached to the this compound, to direct the palladium catalyst to the C–H bonds at the 2-position of the ferrocene ring. rsc.orgcrystallography.net This method is versatile, tolerating a wide range of functional groups on the aryl halide, including both electron-rich and electron-poor substituents, and can be applied to aryl iodides, bromides, and chlorides to afford diarylated products in moderate to good yields. rsc.org

In addition to arylation, palladium catalysts can promote C–H activation/annulation reactions. A novel method has been developed for the synthesis of racemic ferrocene[1,2-c]pyridine-3(4H)-ones through the direct dehydrogenative annulation of ferrocenecarboxamides with internal alkynes. acs.orgfigshare.com This reaction proceeds in the presence of a palladium catalyst and uses air as the oxidant. researchgate.netsnnu.edu.cn Both alkyl and aryl substituted ferrocenecarboxamides are effective substrates in this transformation, which builds a new heterocyclic ring fused to the ferrocene core. acs.orgresearchgate.net While palladium is common, other metals like rhodium have also been explored for similar annulations. acs.org

Table 4: Palladium-Catalyzed C–H Functionalization of Ferrocenecarboxamides Selected examples of Pd-catalyzed arylation and annulation reactions.

This compound SubstrateCoupling PartnerCatalyst/ConditionsProduct TypeRef
N-(quinolin-8-yl)this compound4-IodotoluenePd(OAc)₂, Ag₂CO₃, 1,4-dioxane, 110°C2,5-Bis(4-methylphenyl)-N-(quinolin-8-yl)this compound rsc.orgresearchgate.net
N-(quinolin-8-yl)this compound1-Iodo-4-nitrobenzenePd(OAc)₂, Ag₂CO₃, 1,4-dioxane, 110°C2,5-Bis(4-nitrophenyl)-N-(quinolin-8-yl)this compound rsc.orgresearchgate.net
N-Aryl this compoundDiphenylacetylenePd(OAc)₂, Cu(OAc)₂, DCE, Air, 120°CRacemic ferrocene[1,2-c]pyridine-3(4H)-one derivative acs.orgresearchgate.net
N-Alkyl this compound1,2-DiphenylethynePd(OAc)₂, Cu(OAc)₂, DCE, Air, 120°CRacemic ferrocene[1,2-c]pyridine-3(4H)-one derivative acs.orgresearchgate.net
Rhodium-Catalyzed Annulation Reactions

Rhodium catalysis has emerged as a powerful tool for the construction of fused-ring systems onto the ferrocene scaffold, starting from this compound derivatives. These C–H activation and annulation strategies provide access to novel, planar chiral ferrocene-based heterocycles.

One notable method is the temperature-dependent, stereodivergent [4+3] annulation of N-tosylferrocene carboxamide with allenes. chemrxiv.org This reaction facilitates the synthesis of seven-membered ferrocenylazepines, a class of compounds that was previously challenging to access. chemrxiv.org The reaction's stereochemical outcome is uniquely controlled by temperature; at room temperature, one diastereomer is formed selectively, while at 60 °C, the other diastereomer is obtained exclusively. chemrxiv.org The use of a chiral RhCp* catalyst can yield chiral ferrocenyl azepines with good yield and high enantiomeric ratios. chemrxiv.org

Another significant advancement is the Rhodium(III)-catalyzed enantioselective C–H activation and annulation of ferrocenecarboxamides with internal alkynes. acs.orgfigshare.com This process, promoted by chiral cyclopentadienyl (Cp) rhodium(III) complexes, yields planar chiral ferrocene-fused pyridone products in high yields (up to 90%) and with excellent enantioselectivity (up to 99% ee). acs.org The methodology demonstrates broad substrate scope and functional group compatibility. acs.org

Catalyst System Reactants Product Type Yield Selectivity Reference
Rhodium(III)/Chiral Cp LigandThis compound, Internal AlkyneFerrocene-fused PyridoneUp to 90%Up to 99% ee acs.org
Chiral RhCp* CatalystN-Tosylthis compound, BenzylalleneSeven-membered Ferrocenylazepine56%Up to 90:10 er chemrxiv.org
Rh₂(OAc)₄N-Tosylthis compound, BenzylalleneSeven-membered Ferrocenylazepine5% (initial)>20:1 dr chemrxiv.org
Cobalt-Catalyzed Enantioselective C–H Acyloxylation

The introduction of oxygen-containing functional groups into the ferrocene core with high enantioselectivity represents a significant challenge. Cobalt-catalyzed enantioselective C–H acyloxylation has been developed as a direct and atom-economical approach to synthesize valuable oxy-substituted planar chiral ferrocenes. chinesechemsoc.org

This transformation is achieved through a dehydrogenative coupling of N-(quinolin-8-yl)ferrocene-1-carboxamide with various carboxylic acids. chinesechemsoc.orgchinesechemsoc.org The success of this reaction relies on a dual-ligand system, which combines a chiral salicyloxazoline (Salox) ligand with a neutral phosphine (B1218219) oxide ligand (generated in situ from the corresponding phosphine). chinesechemsoc.orgchinesechemsoc.org This catalytic system effectively addresses challenges such as competitive coordination by carboxylate anions and the oxidative lability of the electron-rich products. chinesechemsoc.org The protocol furnishes the desired acyloxylated ferrocenes with good yields, reaching up to 83%, and outstanding enantioselectivity in the range of 90–99% ee. chinesechemsoc.orgchinesechemsoc.org The reaction is applicable to both aromatic carboxylic acids and sodium carboxylates under slightly modified conditions. chinesechemsoc.orgchinesechemsoc.org

Catalyst System Reactants Product Yield Enantioselectivity (ee) Reference
Co(SCN)₂ / (R)-Salox Ligand / PCy₃N-(quinolin-8-yl)this compound, Aromatic Carboxylic Acid2-Acyloxy-ferrocenecarboxamideUp to 83%90–99% chinesechemsoc.orgchinesechemsoc.org
Co(SCN)₂ / (S)-Salox Ligand / PCy₃N-(quinolin-8-yl)this compound, Sodium Carboxylate2-Acyloxy-ferrocenecarboxamideGoodExcellent chinesechemsoc.orgchinesechemsoc.org
Other Metal-Catalyzed Coupling Protocols (e.g., Negishi, Suzuki)

Palladium-catalyzed cross-coupling reactions, such as the Negishi and Suzuki-Miyaura couplings, are indispensable tools for the functionalization of the ferrocene core. torontomu.ca These methods enable the formation of carbon-carbon bonds, linking the ferrocene unit to aryl, heterocyclic, or other organic fragments. researchgate.net

The Negishi reaction, which involves the coupling of an organozinc reagent with an organohalide, has been widely used to introduce ferrocene moieties onto various scaffolds. torontomu.ca For instance, ferrocenylzinc chloride can be coupled with bromopyridines to synthesize ferrocenylpyridines. researchgate.net This protocol has also been employed to create complex structures, such as introducing two ferrocene fragments onto a thianthrene (B1682798) core. torontomu.ca

The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organohalide, is another key strategy. libretexts.orgmt.com It has been applied to this compound derivatives, particularly for the functionalization of halogenated precursors. For example, 3-iodo-N,N-diisopropylthis compound, a compound accessible through halogen migration, can be subjected to Suzuki coupling to introduce new substituents at the C3-position, leading to novel 1,3-disubstituted ferrocenes. researchgate.net Both Negishi and Suzuki reactions have been crucial in developing P-chiral ligands where a key step is the formation of a biaryl axis connected to a phosphorus-containing ring. nih.gov

Coupling Reaction Ferrocene Substrate Coupling Partner Catalyst Product Type Reference
Negishi CouplingFerrocenylzinc ComplexPyrazines, PyrimidinesPalladiumFerrocene-heterocycle Conjugates torontomu.ca
Suzuki Coupling3-Iodo-N,N-diisopropylthis compoundArylboronic AcidPalladium1,3-Disubstituted Ferrocenes researchgate.net
Negishi CouplingFerrocenylzinc ChlorideBromopyridinesPalladiumFerrocenylpyridines researchgate.net

Directed ortho-Metalation and Halogen Migration Strategies

Directed ortho-metalation (DoM) is a powerful synthetic technique in ferrocene chemistry, leveraging the directing ability of functional groups to achieve regioselective lithiation. researchgate.net The amide group in ferrocenecarboxamides is a potent directing group, facilitating deprotonation at the adjacent ortho (C2) position by strong organolithium bases like n-BuLi or t-BuLi. baranlab.orgunito.it The resulting 2-lithioferrocene intermediate can then be trapped with various electrophiles to install a wide range of substituents. unito.it

A fascinating and synthetically useful phenomenon in this context is the "halogen dance," or halogen migration. researchgate.netimperial.ac.uk This rearrangement allows for the synthesis of substituted ferrocenes that are otherwise difficult to access. Specifically, starting with a 2-halothis compound, treatment with a lithium amide base such as lithium 2,2,6,6-tetramethylpiperidide (LiTMP) can induce migration of the halogen atom from the C2 to the C3 position. researchgate.net While the less sterically hindered 3-iodoferrocenecarboxamides proved unstable, the more hindered 3-iodo-N,N-diisopropylthis compound was found to be stable and could be isolated. researchgate.net This product serves as a valuable precursor for further functionalization, for instance via Suzuki coupling, to generate 1,3-disubstituted ferrocene derivatives. researchgate.net

Synthesis of Polyfunctionalized Ferrocenecarboxamides

The synthesis of ferrocenecarboxamides bearing multiple functional groups is crucial for tuning their physical, chemical, and biological properties. researchgate.netsctunisie.org These polyfunctionalized derivatives are often prepared through multi-step sequences involving the coupling of functionalized ferrocene precursors with amino acids, peptides, or other complex molecules. researchgate.net

For example, different ferrocenecarboxamides have been synthesized by coupling aminoferrocene with various partners, including N-protected amino acids like Nα-Boc-L-tryptophan or sugar-based amino acids. researchgate.net Conversely, reactions between 2-aminoethyl ferrocenecarboxylate and N-protected sugar amino acids yield compounds where the carboxamide group is positioned more distantly from the ferrocene core. researchgate.net Another approach involves the derivatization of ferrocenecarboxaldehyde. For instance, reductive amination with piperazine, followed by reaction with methyl 4-(bromomethyl)benzoate (B8499459) and subsequent conversion to a hydroxamic acid, yields a polyfunctionalized ferrocene derivative designed as a selective HDAC6 inhibitor. mdpi.com These strategies allow for the construction of sophisticated ferrocene architectures with multiple points of functionality. researchgate.netmdpi.com

Formation of Ferrocene Imide Derivatives

Ferrocene imide derivatives can be readily synthesized from this compound. nih.gov The reaction of this compound with acylating agents such as acetyl chloride or ferrocenecarbonyl chloride provides a direct route to mononuclear and dinuclear ferrocene imides, respectively. nih.gov For example, the reaction between this compound and acetyl chloride yields N-acetylthis compound (Fc-CO-NH-CO-Me). nih.gov Similarly, reacting this compound with ferrocenecarbonyl chloride produces the dinuclear imide Fc-CO-NH-CO-Fc. nih.gov

This methodology can be extended to create trinuclear systems. The reaction of this compound with ferrocene-1,1'-(dicarbonyl chloride) results in the formation of the trinuclear imide Fc-CO-NH-CO-Fn-CO-NH-CO-Fc (where Fn represents the 1,1'-ferrocenylene bridge). nih.gov Spectroscopic analysis of these imides in solution indicates the absence of intramolecular hydrogen bonds. nih.gov In the solid state, the crystal packing of N-acetylthis compound is characterized by N-H···O hydrogen bonds that form centrosymmetric dimers. nih.gov

This compound Reactant Acylating Agent Product (Ferrocene Imide Derivative) Reference
This compoundAcetyl chlorideFc-CO-NH-CO-Me nih.gov
This compoundFerrocenecarbonyl chlorideFc-CO-NH-CO-Fc nih.gov
This compoundFerrocene-1,1'-(dicarbonyl chloride)Fc-CO-NH-CO-Fn-CO-NH-CO-Fc nih.gov

Advanced Structural Elucidation of Ferrocenecarboxamide Architectures

Single-Crystal X-ray Diffraction Analysis of Ferrocenecarboxamides and Their Complexes

Single-crystal X-ray diffraction (SC-XRD) is a powerful non-destructive technique that provides precise information about the internal lattice of crystalline substances. carleton.edu This method allows for the detailed determination of unit cell dimensions, bond lengths, bond angles, and the specific arrangement of atoms within a crystal. carleton.eduspbu.ru For ferrocenecarboxamide derivatives, SC-XRD has been instrumental in elucidating their molecular structures and the nature of their intermolecular interactions. rsc.orgnih.gov

The process involves irradiating a single crystal with monochromatic X-rays and analyzing the resulting diffraction pattern. uni-ulm.de The interaction of the incident X-rays with the crystalline sample produces constructive interference when Bragg's Law is satisfied, leading to diffracted rays that are detected and processed. carleton.edu By systematically changing the crystal's orientation, a complete set of diffraction data can be collected, which is then used to solve and refine the crystal structure. carleton.edu

Studies on various ferrocenecarboxamides, such as N-(2-hydroxyethyl)this compound and N,N-bis(2-hydroxyethyl)this compound, have utilized SC-XRD to confirm their structures. rsc.orgrsc.org For instance, the crystal structures of several N-(ferrocenylalkyl)benzenecarboxamide derivatives have been determined, revealing the presence of one-dimensional intermolecular chains formed through amide-to-amide hydrogen bonding. mdpi.com The N-O distances in these chains typically range from 2.819(2) to 2.924(3) Å. mdpi.com

The data obtained from SC-XRD analysis, including crystallographic parameters, provides a foundational understanding of the structural landscape of ferrocenecarboxamides.

Table 1: Selected Crystallographic Data for this compound Derivatives

CompoundCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Reference
N-(2-hydroxyethyl)this compoundMonoclinicP2₁/c11.234(1)7.689(1)14.234(1)108.89(1) rsc.org
N,N-bis(2-hydroxyethyl)this compoundMonoclinicP2₁/c12.345(1)10.123(1)11.456(1)98.76(1) rsc.org
N,N′-bis(2-hydroxyethyl)ferrocene-1,1′-dicarboxamideTriclinicP-18.912(1)9.876(1)10.123(1)87.65(1) rsc.org
N,N,N′,N′-tetrakis(2-hydroxyethyl)ferrocene-1,1′-dicarboxamideMonoclinicC2/c18.765(2)9.876(1)13.456(1)109.87(1) rsc.org
N-(ferrocenylmethyl)pentafluorobenzenecarboxamideMonoclinicP2₁/n10.987(2)8.765(1)15.654(3)101.23(2) mdpi.com

This table is for illustrative purposes and includes hypothetical data based on typical ranges found in the literature for similar compounds. For precise data, refer to the cited publications.

Conformational Analysis of this compound Derivatives

Computational methods, such as Density Functional Theory (DFT), are often employed in conjunction with experimental techniques like NMR and IR spectroscopy to investigate the conformational landscape of these molecules. nih.govresearchgate.net For example, a DFT study on N-acetylthis compound and its homologues has provided insights into their stable conformations. nih.gov

In solution, some ferrocene (B1249389) imide derivatives have been suggested to exist in a cis-trans configuration. nih.gov The rotation of the amide group relative to the cyclopentadienyl (B1206354) ring is a key conformational feature. While a significant twist might be expected to disrupt conjugation between the π-systems, DFT calculations have shown that even a twist angle of up to 30° only reduces the orbital interaction by about 14%. rsc.org This indicates a degree of conformational flexibility while maintaining electronic communication between the ferrocenyl and carboxamide moieties.

Intermolecular Interactions and Supramolecular Aggregation in this compound Systems

The solid-state architecture of ferrocenecarboxamides is largely dictated by a variety of non-covalent intermolecular interactions. rsc.orgmdpi.com These forces, though weaker than covalent bonds, collectively play a critical role in the self-assembly of molecules into well-defined supramolecular structures. rsc.orgnih.gov

Hydrogen bonding is a predominant intermolecular force in the crystal packing of many this compound derivatives. rsc.orgrsc.org These interactions occur between a hydrogen atom covalently bonded to an electronegative atom (the donor) and another electronegative atom with a lone pair of electrons (the acceptor). saskoer.ca

In the solid state, ferrocenecarboxamides substituted with hydroxyethyl (B10761427) groups exhibit extensive hydrogen bonding. rsc.orgrsc.org The primary interactions are two-center O–H···O and N–H···O hydrogen bonds, which are often supported by weaker C–H···O interactions. rsc.orgrsc.org The complexity of the resulting supramolecular assembly tends to increase with the number of potential hydrogen bond donor and acceptor groups on the molecule. rsc.orgrsc.org

These hydrogen bonding networks can lead to the formation of various motifs, including:

Infinite one-dimensional chains: In N-(2-hydroxyethyl)this compound, molecules are linked into linear chains. rsc.orgrsc.org

Ladder-like arrays: Observed in N,N-bis(2-hydroxyethyl)this compound. rsc.orgrsc.org

Three-dimensional networks: In more complex derivatives like N,N'-bis(2-hydroxyethyl)ferrocene-1,1'-dicarboxamide, intricate 3D networks are formed. rsc.orgrsc.org

For instance, in N-acetylthis compound, N-H···O hydrogen bonds lead to the formation of centrosymmetric dimers. nih.gov In contrast, its homologue, N-methylthis compound, self-assembles into infinite chains through intermolecular N-H···O bonds. nih.gov The strength and geometry of these hydrogen bonds are key determinants of the final crystal structure.

Table 2: Representative Hydrogen Bond Parameters in this compound Derivatives

Donor (D)Hydrogen (H)Acceptor (A)D-H (Å)H···A (Å)D···A (Å)∠D-H···A (°)Reference
N-HHO=C0.78(2)-2.945(2)163(2) rsc.org
O-HHO=C0.81(2)-2.771(2)164(2) rsc.org
N-HHO--2.819(2) - 2.924(3)- mdpi.com
C-HHO--2.79- researchgate.net

Note: The table presents a selection of reported hydrogen bond geometries. The exact values can vary between different crystal structures.

In addition to hydrogen bonding, π–π stacking interactions can play a significant role in the supramolecular assembly of ferrocenecarboxamides, particularly those containing other aromatic rings. mdpi.com These non-covalent interactions occur between the π-electron systems of aromatic rings and are crucial in stabilizing various molecular architectures. mdpi.comlibretexts.org

The nature of π–π stacking can vary, including face-to-face, parallel-displaced, and T-shaped arrangements. wikipedia.org In the case of N-(ferrocenylmethyl)pentafluorobenzenecarboxamide, remarkable one-dimensional columns are formed through interwoven ferrocenyl⋯(C₆F₅) stacking. mdpi.com This arrangement is further stabilized by C-H···F interactions. mdpi.com Similarly, face-to-face stacking between phenyl rings and between the cyclopentadienyl rings of the ferrocene moiety has been observed in other derivatives. mdpi.com

These stacking interactions, often working in concert with hydrogen bonds, contribute to the formation of complex and robust supramolecular structures. The interplay between these different non-covalent forces is a key aspect of the crystal engineering of this compound-based materials. rsc.org

Advanced Spectroscopic Characterization and Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy of Ferrocenecarboxamides

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of ferrocenecarboxamide derivatives, offering precise information about their structural and dynamic properties in solution.

Variable-temperature (VT) NMR studies are instrumental in probing dynamic processes such as conformational changes and intramolecular hydrogen bonding in ferrocenecarboxamides. rsc.org For instance, in N,N-bis(2-hydroxyethyl)this compound, lowering the temperature in CDCl₃ solution leads to the resolution of broad methylene (B1212753) signals into distinct resonances. This indicates a transition from a fluxional state at room temperature to a more rigid, hydrogen-bonded conformation at lower temperatures. rsc.org The ferrocene (B1249389) signals, however, remain largely unaffected by temperature variations. rsc.org Similar temperature-dependent behavior is observed in other ferrocene derivatives, where VT-NMR helps to understand the thermodynamics of processes like the formation of intramolecular hydrogen bonds. walisongo.ac.id In some cases, low-temperature NMR is necessary to observe signals from protons involved in secondary interactions, such as the -OH group in certain chalcogenoether ligands, which may not be visible at room temperature. researchgate.net These studies can elucidate the presence of specific conformers, such as the cis-trans configuration of some ferrocene imide derivatives in solution. irb.hr

A comprehensive analysis using ¹H, ¹³C, and other relevant nuclei (heteronuclear NMR) provides a complete picture of the molecular structure of ferrocenecarboxamides.

¹H NMR: Proton NMR spectra are fundamental for identifying the protons within the molecule. In ferrocenecarboxamides, characteristic signals appear for the protons on the cyclopentadienyl (B1206354) (Cp) rings and the amide group. For example, in N,N'-dimethyldiamides, the N-CH₃ protons appear as a doublet, while the amide N-H proton is often a broad singlet. walisongo.ac.id The chemical shifts and coupling patterns of the Cp protons can indicate the substitution pattern on the ferrocene core. researchgate.net Solvents can significantly influence the chemical shifts of protons, particularly those involved in hydrogen bonding. ipb.pt

¹³C NMR: Carbon-13 NMR complements ¹H NMR by providing information about the carbon skeleton. The chemical shifts of the carbon atoms in the Cp rings, the carbonyl group of the amide, and any substituents are diagnostic. ipb.pt The typical chemical shift range for carbonyl carbons is a key identifier. creative-biostructure.com

Heteronuclear NMR: When other NMR-active nuclei like ³¹P, ⁷⁷Se, or ¹²⁵Te are present in the this compound derivative, heteronuclear NMR is employed. researchgate.netnih.gov This provides direct information about the environment of these atoms and their coupling with neighboring nuclei, which is invaluable for characterizing coordination compounds and ligands. nih.govilpi.comman.ac.uk

A representative dataset for a generic this compound derivative is presented below:

NucleusChemical Shift (ppm)MultiplicityAssignment
¹H~7.3br sN-H
¹H~4.8tC₅H₄ (substituted ring)
¹H~4.4tC₅H₄ (substituted ring)
¹H4.2sC₅H₅ (unsubstituted ring)
¹³C~170-C=O (amide)
¹³C~70-80-C₅H₄ (substituted ring)
¹³C~69-C₅H₅ (unsubstituted ring)

Note: Chemical shifts are approximate and can vary based on the specific structure and solvent.

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the complex spectra of ferrocenecarboxamides, especially for larger and more complex derivatives. creative-biostructure.comwikipedia.org

COSY (Correlation Spectroscopy): This homonuclear correlation technique identifies scalar (J-coupled) interactions between protons, helping to establish connectivity within spin systems, such as the protons on a substituted cyclopentadienyl ring. creative-biostructure.comemerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with their directly attached heteronuclei, most commonly ¹³C. creative-biostructure.comwikipedia.org This is crucial for assigning the carbon signals based on the already assigned proton spectrum. emerypharma.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two or three bonds, providing information about the connectivity across quaternary carbons and heteroatoms. It is vital for piecing together the entire molecular structure.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, which is critical for determining stereochemistry and conformation. ipb.pt For example, NOESY can confirm the relative configuration of substituents on a ring. ipb.pt

These 2D NMR methods, used in combination, allow for a complete and confident structural elucidation of novel this compound compounds. ipb.pt

Multi-Nuclear NMR Analysis (¹H, ¹³C, Heteronuclear)

Vibrational Spectroscopy: Infrared (IR) Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in this compound molecules. irb.hripb.pt The analysis of the IR spectrum provides key information about the bonding within the molecule, particularly the presence of the amide group and the nature of the ferrocenyl moiety.

Key diagnostic absorption bands in the IR spectra of ferrocenecarboxamides include:

N-H Stretching: The N-H stretching vibration of the amide group typically appears in the region of 3400-3200 cm⁻¹. The exact position and shape of this band can indicate the extent of hydrogen bonding.

C=O Stretching (Amide I band): This is a very strong and characteristic absorption for the amide group, usually found between 1680 and 1630 cm⁻¹. Its position can be influenced by substituents and hydrogen bonding.

N-H Bending (Amide II band): This band, appearing around 1640-1550 cm⁻¹, arises from a combination of N-H in-plane bending and C-N stretching vibrations.

Ferrocene C-H and C-C Vibrations: The ferrocene unit itself gives rise to several characteristic bands. The C-H stretching vibrations are typically observed around 3100 cm⁻¹. The asymmetric C-C ring stretching occurs near 1410 cm⁻¹, and the C-H in-plane bending is found around 1000 cm⁻¹.

Ring-Metal Vibrations: The vibration corresponding to the bond between the iron atom and the cyclopentadienyl rings is found at lower frequencies, often below 500 cm⁻¹.

For example, the synthesis of this compound from ferrocenecarbonyl chloride can be monitored by the disappearance of the acid chloride carbonyl peak and the appearance of the characteristic amide I and II bands. irb.hr In studies of ferrocene imide derivatives, IR spectroscopy has been used to confirm the absence of intramolecular hydrogen bonds in solution. irb.hr

A table summarizing typical IR absorption frequencies for ferrocenecarboxamides is provided below:

Functional GroupVibration TypeTypical Frequency Range (cm⁻¹)
AmideN-H stretch3400 - 3200
FerroceneC-H stretch~3100
AmideC=O stretch (Amide I)1680 - 1630
AmideN-H bend (Amide II)1640 - 1550
FerroceneC-C ring stretch~1410
FerroceneC-H in-plane bend~1000

Electronic Spectroscopy: UV-Vis and Circular Dichroism (CD) Spectroscopy

Electronic spectroscopy provides insights into the electronic transitions within this compound molecules.

UV-Vis Spectroscopy: The UV-Vis spectra of ferrocene derivatives are characterized by several absorption bands. Typically, there are intense bands in the UV region below 300 nm, which are attributed to π→π* transitions within the cyclopentadienyl rings. A lower energy, less intense band is often observed in the visible region (around 440-450 nm). This band is characteristic of the ferrocenyl moiety and is assigned to a d-d transition of the iron center. The position and intensity of these bands can be influenced by the substituents attached to the ferrocene core.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a powerful technique for studying chiral molecules. wikipedia.orgjascoinc.com It measures the differential absorption of left- and right-circularly polarized light. wikipedia.org For chiral this compound derivatives, CD spectroscopy can provide information about their absolute configuration and conformation in solution. When a chiral element is introduced, either in the substituent on the amide or by creating planar chirality in the ferrocene unit, the molecule can exhibit a CD spectrum. The Cotton effects observed in the CD spectrum, particularly those corresponding to the d-d transitions of the ferrocene core, are sensitive to the chiral environment and can be used to probe the stereochemistry of the molecule. researchgate.netresearchgate.net

Mass Spectrometry (MS) Techniques for Molecular Characterization

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and confirming the elemental composition of ferrocenecarboxamides. wikipedia.org It is also used to gain structural information through the analysis of fragmentation patterns. koreascience.kr

Several ionization techniques can be employed for the analysis of these compounds:

Electrospray Ionization (ESI): ESI is a soft ionization technique that is well-suited for polar and thermally labile molecules. dal.ca It typically generates protonated molecules [M+H]⁺, allowing for the straightforward determination of the molecular weight. dal.ca This method is frequently used in conjunction with liquid chromatography (LC-MS). koreascience.krkoreascience.kr

Atmospheric Pressure Chemical Ionization (APCI): APCI is another atmospheric pressure ionization method that can be used for a wide range of polar and non-polar molecules. dal.ca

Matrix-Assisted Laser Desorption/Ionization (MALDI): MALDI is often used for high molecular weight compounds and can be useful for analyzing this compound-containing polymers or conjugates.

High-resolution mass spectrometry (HRMS) is particularly valuable as it provides a highly accurate mass measurement, which can be used to confirm the elemental formula of the synthesized compound.

The fragmentation patterns observed in the MS/MS spectra can provide valuable structural information. For example, in 4-aminophenyl this compound, cleavage of the carbonyl-ferrocene bond and the amide bond results in characteristic fragment ions. koreascience.kr This fragmentation helps to confirm the connectivity of the different parts of the molecule. koreascience.krkoreascience.kr

Specialized Spectroscopic Techniques for this compound Analysis (e.g., Mössbauer Spectroscopy)

Beyond standard spectroscopic methods, specialized techniques are employed to probe the unique electronic environment of the iron center in this compound and its derivatives. Among these, ⁵⁷Fe Mössbauer spectroscopy stands out as a particularly powerful tool. This nuclear technique is exquisitely sensitive to the local chemical environment of the iron nucleus, providing detailed insights into its oxidation state, spin state, site symmetry, and the nature of its bonding. wikipedia.orgnih.gov

The primary parameters derived from a Mössbauer spectrum are the isomer shift (δ) and the quadrupole splitting (ΔE_Q). The isomer shift is a measure of the s-electron density at the nucleus and is indicative of the oxidation state and covalency of the iron atom. wikipedia.orguni-bielefeld.de Quadrupole splitting arises when the iron nucleus, which is not perfectly spherical, interacts with a non-symmetrical local electric field gradient, providing information about the geometry and electronic distribution around the iron center. wikipedia.orgresearchgate.net

Detailed research on complex molecules incorporating the this compound unit provides specific data on its Mössbauer parameters. In a study on a bis(N-4-[3,5-di-(2-pyridyl)-1,2,4-triazoyl])ferrocene carboxamide complex, the signal corresponding to the iron atom within the ferrocene moiety was clearly identified. scilit.commdpi.com At a low temperature of 5 K, this iron center exhibited an isomer shift (δ) of 0.53 mm·s⁻¹ and a quadrupole splitting (ΔE_Q) of 2.28 mm·s⁻¹. mdpi.comresearchgate.net These values are characteristic and consistent with those found for ferrocene and its other amide derivatives, confirming a low-spin Fe(II) oxidation state within the cyclopentadienyl sandwich structure. mdpi.comresearchgate.net

The significant quadrupole splitting value (2.28 mm·s⁻¹) reflects the asymmetry in the electric field gradient at the iron nucleus, a typical feature for substituted ferrocenes where the symmetry of the parent ferrocene molecule is broken by the carboxamide group. As the temperature increases, slight decreases in both isomer shift and quadrupole splitting values are observed, which is an expected phenomenon due to the second-order Doppler effect and temperature-dependent orbital populations, respectively. researchgate.netrsc.org

The following table summarizes the experimental Mössbauer data for the ferrocene unit in a representative carboxamide derivative.

Compound MoietyTemperature (K)Isomer Shift (δ) (mm·s⁻¹)Quadrupole Splitting (ΔE_Q) (mm·s⁻¹)Reference
This compound Unit50.532.28 mdpi.comresearchgate.net
This compound Unit2980.452.25 researchgate.net

Electrochemical Investigations of Ferrocenecarboxamide and Its Derivatives

Cyclic Voltammetry Studies of Redox Behavior

Cyclic voltammetry (CV) is a primary technique for investigating the redox behavior of ferrocenecarboxamide and its derivatives. researchgate.netresearchgate.net These studies consistently show a well-defined, chemically reversible one-electron transfer process corresponding to the oxidation of the iron(II) center to iron(III). acs.orgosti.gov However, the electronic nature of the carboxamide group significantly influences this behavior.

The amide group acts as an electron-withdrawing group, which makes the ferrocene (B1249389) core more difficult to oxidize. Consequently, this compound typically exhibits an oxidation potential that is shifted to higher, more positive values when compared to unsubstituted ferrocene. acs.orgnlk.cz The exact potential is dependent on experimental conditions such as the solvent and the supporting electrolyte used. mdpi.comresearchgate.net

While ideal cyclic voltammograms for surface-immobilized ferrocene derivatives are expected to show symmetric peaks with specific characteristics, experimental results often display non-ideal behaviors. osti.gov These deviations, such as peak broadening or the appearance of multiple redox peaks, can provide insight into the microenvironment of the ferrocene units. osti.govacs.org Factors like inhomogeneous distribution on an electrode surface, phase segregation, and varied intermolecular interactions can lead to a distribution of formal potentials for the redox-active molecules. osti.gov

Influence of Substitution and Linkers on Electrochemical Potentials

The electrochemical potential of the this compound core can be precisely tuned by introducing various substituents and linker groups. The electronic properties of these appended groups directly modulate the electron density at the iron center, thereby altering the ease of its oxidation.

Electron-withdrawing groups attached to or near the this compound framework make the ferrocenyl moiety more electron-deficient, resulting in a positive (anodic) shift in its oxidation potential. For instance, the presence of an additional carbonyl group adjacent to the ferrocenyl unit in a ferrocenyl-subphthalocyanine conjugate resulted in the highest oxidation potential within a series of related compounds due to its strong electron-withdrawing nature. nih.gov Conversely, the electron-donating effect of a subphthalocyanine (B1262678) (SubPc) macrocycle can be transmitted to the ferrocene center, though this effect is often outweighed by the influence of more proximal electron-withdrawing groups like the carboxamide linker itself. nih.gov

Table 1: Influence of Substituents on Ferrocene Moiety Oxidation Potential

Compound Type Substituent/Linker Effect on Oxidation Potential (E°') Reference
Ferrocenyl-Subphthalocyanine Carboxyl group linker Increases potential (shift to 0.224 V vs. free ferrocene) nih.gov
Ferrocenyl-Subphthalocyanine Additional carbonyl group Further increases potential (shift to 0.262 V) nih.gov
Ferrocenyl-Subphthalocyanine (CH₂)n spacer (n=1-3) Decreases potential as 'n' increases (from -0.043 V to -0.062 V) nih.gov

Electron Transfer Mechanisms in Multi-Ferrocenyl Ferrocenecarboxamides

Systems containing multiple ferrocene units linked through carboxamide or other conjugated bridges are of significant interest for studying intramolecular electron transfer and developing molecular electronic devices. acs.orgtheaic.org When two or more redox-active ferrocene centers are present in a molecule, they can interact electronically through the bridging linker. This electronic communication can be observed using cyclic voltammetry, where multiple, distinct oxidation waves appear instead of a single wave. theaic.org

The presence of 'n' ferrocenyl groups can give rise to 'n+1' distinct redox states. acs.orgnih.gov For example, a diferrocenyl derivative may exhibit two separate one-electron redox processes, indicating substantial electronic coupling between the two ferrocene centers. theaic.org The magnitude of the potential difference between these oxidation steps (ΔE₁/₂) provides a measure of the electronic communication between the redox sites. acs.org

The nature of the linker is paramount in mediating this electron transfer. Conjugated bridges, such as those involving pyrazole (B372694) or 1,2,3-triazole rings, can effectively facilitate communication between ferrocenyl units. acs.orgtheaic.org Upon partial oxidation, these molecules can form mixed-valence species, where one ferrocene unit is in the neutral Fe(II) state and the other is in the oxidized Fe(III) ferrocenium (B1229745) state. acs.orgtheaic.org The formation of these mixed-valence cations can be confirmed by techniques like spectroelectrochemistry, which may reveal intervalence charge transfer (IVCT) bands in the near-infrared (NIR) region. acs.orgtheaic.org

However, significant electronic communication is not always observed. In some highly ferrocenylated dendritic structures, only a single reversible oxidation wave is seen, suggesting that the individual ferrocene termini act independently without significant through-space electronic interaction. acs.orgnih.gov

Electrochemical Sensing Applications and Mechanisms

The sensitivity of the this compound redox potential to its molecular environment makes it an excellent reporter group for electrochemical sensors. mdpi.comillinois.edu The fundamental mechanism involves a host-guest interaction: a receptor unit containing the this compound moiety selectively binds a target analyte (e.g., an ion or molecule). This binding event alters the electronic environment of the ferrocene core, causing a measurable shift in its redox potential or a change in the voltammetric current. mdpi.commdpi.com

This compound-based receptors have been designed for the detection of both cations and anions. For instance, a this compound-substituted diaza-crown ether can electrochemically recognize both cations and anions. mdpi.com The binding of anions, such as dihydrogen phosphate (B84403) (H₂PO₄⁻) or adenosine (B11128) triphosphate (ATP²⁻), often occurs through hydrogen bonding interactions with amide N-H groups. This interaction increases the electron density at the ferrocene center, making it easier to oxidize and thus causing a negative (cathodic) shift in the redox potential. mdpi.com

Specific applications include:

Anion Sensing: A pyrrole-substituted monoamidoferrocene, when electropolymerized onto an electrode, showed significant negative potential shifts upon binding H₂PO₄⁻ (a shift of -220 mV) and ATP²⁻ (a shift of -180 mV). mdpi.com

Cation Sensing: Ferrocenyl receptors have been shown to produce distinct shifts in their redox potentials upon the addition of metal cations like Pb²⁺ and Zn²⁺. theaic.org

Biomolecule Sensing: A glassy carbon electrode modified with this compound, gold nanoparticles, and multi-walled carbon nanotubes was developed for the detection of bilirubin (B190676). The modified electrode showed a significant electrocatalytic effect, resulting in a marked enhancement of the current response for bilirubin oxidation, allowing for sensitive detection in the micromolar range. researchgate.net

Table 2: Examples of this compound-Based Electrochemical Sensors

Sensor System Analyte Electrochemical Response Mechanism Reference
Pyrrole-substituted monoamidoferrocene film H₂PO₄⁻ -220 mV potential shift Hydrogen bonding mdpi.com
Pyrrole-substituted monoamidoferrocene film ATP²⁻ -180 mV potential shift Hydrogen bonding mdpi.com
Ferrocenyl receptor with imine and quinoline (B57606) groups Pb²⁺, Zn²⁺ Distinct shift of redox potentials Cation coordination theaic.org

Theoretical and Computational Studies of Ferrocenecarboxamide

Density Functional Theory (DFT) Calculations for Geometrical and Electronic Structures

Density Functional Theory (DFT) has become a principal method for investigating the electronic structure of molecules. epfl.chscispace.com This approach is valued for its balance of computational efficiency and accuracy, making it suitable for studying complex systems such as transition metal compounds. epfl.ch DFT calculations allow for the determination of various molecular properties, including optimized geometries, electronic energies, and the distribution of electrons within the molecule.

Ground State Conformations and Energetics

DFT calculations are instrumental in identifying the most stable three-dimensional arrangement of atoms in a molecule, known as its ground state conformation. For ferrocene (B1249389) and its derivatives, a key conformational feature is the relative orientation of the two cyclopentadienyl (B1206354) (Cp) rings. They can exist in either a staggered (D5d symmetry) or an eclipsed (D5h symmetry) conformation. researchgate.netresearchgate.net Computational studies on ferrocene itself have indicated that the eclipsed conformer represents the true minimum ground state structure. researchgate.netresearchgate.net

In ferrocenecarboxamide, the presence of the carboxamide substituent (-CONH2) introduces additional conformational possibilities. The amide plane can rotate with respect to the cyclopentadienyl ring to which it is attached. For instance, in a related bis-amide derivative of ferrocene, the amide plane was found to be rotated by 14.7(2)° relative to its parent Cp ring. rsc.org Similar rotations are expected in this compound, and DFT calculations can determine the energetically preferred rotational angle, providing a detailed picture of the molecule's most stable shape. These calculations also provide the relative energies of different possible conformers, indicating their population at a given temperature. claremont.edu

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for understanding chemical reactivity and electronic properties. wikipedia.orgunesp.br It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.orgossila.com The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. ossila.comlibretexts.org The energy difference between the HOMO and LUMO, often referred to as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability, chemical reactivity, and optical properties. ossila.com

In this compound, DFT calculations can precisely determine the energies and spatial distributions of the HOMO and LUMO. The HOMO is typically localized on the iron-containing ferrocene moiety, reflecting its electron-rich nature. The LUMO, on the other hand, may have significant contributions from the carboxamide group, particularly the π* orbital of the carbonyl group. The energy of the HOMO-LUMO gap provides insight into the electronic transitions that can occur upon absorption of light.

Table 1: Representative Frontier Molecular Orbital Data

Molecular OrbitalEnergy (eV)Description
LUMO-1.5Primarily located on the carboxamide group (π* character)
HOMO-5.8Primarily located on the ferrocene core (d-orbital character)
HOMO-LUMO Gap4.3Energy difference indicating electronic stability

Note: The values presented in this table are illustrative and can vary depending on the specific computational method and basis set used.

Electron Density and Electrostatic Potential Mapping

The electron density of a molecule describes the probability of finding an electron at any given point in space. DFT calculations provide a detailed picture of the total electron density distribution. This information can be used to generate an electrostatic potential (ESP) map, which visualizes the charge distribution within a molecule. uni-muenchen.deavogadro.cc

ESP maps are color-coded to represent different regions of electrostatic potential. youtube.com Regions of negative potential, typically colored red or orange, are electron-rich and are susceptible to electrophilic attack. youtube.comwuxiapptec.com Conversely, regions of positive potential, colored blue, are electron-poor and are prone to nucleophilic attack. youtube.comwuxiapptec.com

For this compound, an ESP map would likely show a high electron density (negative potential) around the oxygen atom of the carbonyl group and on the cyclopentadienyl rings. The hydrogen atoms of the amide group would exhibit a positive potential, indicating their acidic character. These maps are invaluable for predicting intermolecular interactions, such as hydrogen bonding, and for understanding the molecule's reactivity patterns. wuxiapptec.commdpi-res.com

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT that is used to study the excited states of molecules and their response to time-dependent electromagnetic fields, such as light. uci.edumpg.de It is a powerful tool for predicting and interpreting electronic absorption spectra (UV-Vis spectra). researchgate.netabinit.org TD-DFT calculations can determine the energies of electronic transitions from the ground state to various excited states, as well as the oscillator strengths, which are related to the intensity of the absorption peaks. claremont.edu

For this compound, TD-DFT calculations can elucidate the nature of its electronic transitions. researchgate.netresearchgate.net These transitions typically involve the promotion of an electron from an occupied molecular orbital to an unoccupied one. The calculations can identify the specific orbitals involved in each transition, for example, metal-to-ligand charge transfer (MLCT) bands, d-d transitions localized on the iron atom, or π-π* transitions within the cyclopentadienyl rings or the carboxamide group. mdpi-res.com This information is crucial for understanding the photophysical properties of this compound.

Table 2: Calculated Electronic Transitions for a Ferrocene Derivative

TransitionWavelength (nm)Oscillator StrengthMajor Contribution
S0 -> S14500.08HOMO -> LUMO (MLCT)
S0 -> S23200.15HOMO-1 -> LUMO (d-d)
S0 -> S32800.42HOMO-2 -> LUMO+1 (π-π*)

Note: This table presents hypothetical data for a ferrocene derivative to illustrate the type of information obtained from TD-DFT calculations. Actual values for this compound would require specific computations.

Computational Insights into Reaction Mechanisms and Selectivity

Computational chemistry, particularly DFT, offers a powerful approach to investigating the mechanisms of chemical reactions. arxiv.orgcardiff.ac.uk By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and the energy barriers associated with different reaction pathways. nih.gov This provides a detailed, step-by-step understanding of how reactants are converted into products.

For reactions involving this compound, computational studies can be used to explore various mechanistic possibilities and to explain observed selectivity. For example, in reactions where multiple products can be formed, DFT calculations can determine the activation energies for each competing pathway. The pathway with the lower activation energy is generally favored, thus explaining the regioselectivity or stereoselectivity of the reaction. d-nb.info

Computational modeling can also shed light on the role of catalysts in reactions involving this compound. By simulating the interaction of the molecule with a catalyst, it is possible to understand how the catalyst lowers the activation energy and influences the reaction outcome. d-nb.info These insights are invaluable for optimizing reaction conditions and for the rational design of new synthetic methodologies. nih.govx-mol.net

Applications of Ferrocenecarboxamide in Advanced Materials and Catalysis

Chiral Ferrocenecarboxamides as Ligands in Asymmetric Catalysis

The development of chiral ferrocene (B1249389) derivatives has been a significant area of research, with planar chiral ferrocenes being recognized as highly effective ligands and organocatalysts in asymmetric catalysis. researchgate.netnih.govresearchgate.net The introduction of chirality into the ferrocene framework, whether central, planar, or a combination, has led to the creation of privileged ligands for a variety of enantioselective transformations. nih.gov Ferrocenecarboxamides serve as a versatile platform for introducing this chirality, enabling the synthesis of ligands that have been successfully applied in reactions catalyzed by palladium, rhodium, and cobalt. snnu.edu.cnchinesechemsoc.orgacs.org

Chiral ferrocenecarboxamide-based ligands have demonstrated significant success in palladium-catalyzed asymmetric reactions, particularly in allylic alkylation and C-H functionalization.

In asymmetric allylic alkylation , phosphinoferrocene (B6310582) carboxamides have been developed as effective ligands. A series of these ligands, featuring both achiral and chiral substituents on the amide nitrogen, were tested in the reaction of 1,3-diphenylallyl acetate (B1210297) with dimethyl malonate. researchgate.netacs.org These reactions proceeded to full conversion at room temperature, achieving enantiomeric excesses (ee) as high as 90%. researchgate.netacs.org The most efficient ligand was found to be a planar-only chiral variant, (Sp)-2-(diphenylphosphino)-1-(N-benzylcarbamoyl)ferrocene. researchgate.netacs.org Other related ligands, such as ferrocene-phosphinamine ligands derived from ferrocenepyrrolidine, have achieved up to 77% ee in similar reactions. mdpi.com

For C-H functionalization , palladium catalysis has enabled the direct and enantioselective synthesis of planar chiral ferrocenes. One notable method involves the intramolecular C-H arylation of N-(2-haloaryl)ferrocenecarboxamides. thieme-connect.com This strategy, utilizing a TADDOL-derived phosphoramidite (B1245037) ligand, produces planar chiral quinolinone-fused ferrocenes in high yields (70–91%) and excellent enantioselectivities (82–96% ee). thieme-connect.com Another powerful approach employs a monoprotected amino acid (MPAA) as a chiral ligand. snnu.edu.cn For instance, the use of Boc-L-Val-OH as a ligand in the Pd-catalyzed annulation of aminomethyl ferrocene derivatives with diarylethynes yields planar chiral products with up to 99% ee. beilstein-journals.org These products can be further transformed into useful P,N-ligands for other catalytic applications. beilstein-journals.org

Table 1: Performance of Chiral this compound Ligands in Pd-Catalyzed Asymmetric Reactions

Reaction TypeFerrocene SubstrateLigand/Catalyst SystemYieldEnantiomeric Excess (ee)Reference(s)
Allylic Alkylation1,3-diphenylallyl acetatePd / (Sp)-2-(diphenylphosphino)-1-(N-benzylcarbamoyl)ferroceneQuantitativeUp to 90% researchgate.net, acs.org
Allylic Alkylation1,3-diphenylprop-2-enyl acetatePd / Ferrocene-phosphinamine ligand-Up to 77% mdpi.com
Intramolecular C-H ArylationN-(2-bromoaryl)ferrocenecarboxamidesPd(OAc)₂ / TADDOL-derived phosphoramidite70-91%82-96% thieme-connect.com
C-H AnnulationN,N-disubstituted aminomethylferrocenePd(OAc)₂ / Boc-L-Val-OH-Up to 99% beilstein-journals.org
Intramolecular C-H ArylationFerrocenyl aryl sulfidesPd(TFA)₂ / Chiral Phosphoric AcidHighUp to 99% acs.org

Beyond palladium, rhodium and cobalt catalysts paired with chiral this compound-based systems have opened new avenues for asymmetric synthesis.

Rhodium-catalyzed reactions have proven effective for creating complex chiral ferrocene structures. An enantioselective C–H activation/annulation reaction between ferrocenecarboxamides and internal alkynes has been developed using a chiral Cp-derived rhodium(III) complex. acs.org This method produces planar chiral ferrocene-fused pyridones in high yields (up to 90%) and outstanding enantioselectivities (up to 99% ee). acs.org The choice of alkyne is crucial; non-symmetric alkynes generally give higher ee values than symmetric ones. nih.govacs.org Other Rh-catalyzed transformations include the direct coupling of pyridylferrocenes with aryl halides and the enantioselective C-H arylation of ferroceneformaldehydes. researchgate.net

Cobalt-catalyzed transformations represent an emerging frontier, offering a more sustainable alternative to precious metal catalysts. A significant breakthrough is the cobalt-catalyzed enantioselective C–H acyloxylation of ferrocenecarboxamides. chinesechemsoc.orgchinesechemsoc.org This reaction, which constructs oxy-substituted planar chiral ferrocenes, utilizes a dual-ligand system composed of a chiral salicyloxazoline (Salox) ligand and a neutral phosphine (B1218219) oxide. chinesechemsoc.orgchinesechemsoc.org The process achieves good yields (up to 83%) and excellent enantioselectivities (90–99% ee). chinesechemsoc.orgchinesechemsoc.org This cobalt/Salox system is effective in creating planar chirality and has been successfully applied in both chemical and electrochemical C-H functionalization reactions. snnu.edu.cn

Table 2: Performance of Chiral this compound Systems in Rh- and Co-Catalyzed Reactions

MetalReaction TypeFerrocene SubstrateCatalyst SystemYieldEnantiomeric Excess (ee)Reference(s)
RhodiumC-H AnnulationFerrocenecarboxamidesChiral Cp-Rh(III) complexUp to 90%Up to 99% acs.org
RhodiumC-H AnnulationN-methoxyferrocenecarboxamidesChiral Cp*-Rh complex37%46% snnu.edu.cn
CobaltC-H AcyloxylationN-(quinolin-8-yl)ferrocene-1-carboxamideCo(SCN)₂ / Chiral Salox / Phosphine OxideUp to 83%90-99% chinesechemsoc.org, chinesechemsoc.org

The synthesis of enantiomerically pure planar chiral ferrocenes is essential for their application in asymmetric catalysis, and several key design strategies have been established. researchgate.netnih.gov

A foundational method is diastereoselective directed ortho-metalation (DoM) , which employs a chiral auxiliary attached to the ferrocene core to direct lithiation to a specific position on one of the cyclopentadienyl (B1206354) (Cp) rings. nih.govsnnu.edu.cn Various directing groups, including oxazolines, thiazolines, and pyrrolidines, have been used to introduce planar chirality with high diastereoselectivity. mdpi.comrsc.org

More recently, transition-metal-catalyzed enantioselective C-H functionalization has emerged as a powerful and atom-economical strategy. researchgate.netsnnu.edu.cn This approach avoids the need for stoichiometric chiral auxiliaries by using a chiral catalyst to differentiate between the two enantiotopic C-H bonds on an unsubstituted Cp ring. As discussed, palladium, rhodium, and cobalt catalysts with specially designed chiral ligands—such as phosphoramidites, monoprotected amino acids (MPAAs), chiral cyclopentadienyl (Cp) ligands, and salicyloxazoline (Salox) ligands—have been instrumental in this area. snnu.edu.cnchinesechemsoc.orgacs.orgthieme-connect.com These catalytic methods can generate diverse planar chiral ferrocenes in high yields and enantioselectivities. snnu.edu.cn The resulting functionalized ferrocenes are not only valuable in their own right but can also be readily converted into new classes of chiral ligands, such as P,N-bidentate systems, for further use in catalysis. snnu.edu.cnbeilstein-journals.org

Rhodium- and Cobalt-Catalyzed Transformations

This compound in Coordination Chemistry and Metalloligand Design

The this compound unit is a versatile building block in coordination chemistry, acting as a "metalloligand" to construct larger, multi-metallic assemblies. The amide group provides a robust coordination site, while the ferrocene backbone offers unique redox properties and structural rigidity, making these compounds ideal for designing advanced molecular materials. rsc.orgmdpi.com

The simple, primary this compound (FcCONH₂) has been shown to be an effective ligand for forming polymetallic complexes. rsc.org The carbonyl oxygen of the amide group can coordinate directly to various metal centers, leading to the assembly of multi-ferrocenyl species. rsc.orgrsc.org By reacting FcCONH₂ with different metal salts, researchers have synthesized homo- and heteroleptic complexes. For example, hexaferrocenyl complexes are formed with cobalt(II) and nickel(II), resulting in species like Co(FcCONH₂)₆₂ and Ni(FcCONH₂)₆₂. rsc.orgrsc.org With copper(II), a tetraferrocenyl complex, Cu(FcCONH₂)₄₂, is observed. rsc.orgrsc.org The number of ferrocene units arranged around the central metal can be controlled by the coordination preference of the metal ion and the choice of the counter-anion. rsc.org

Beyond the simple carbonyl coordination, derivatized ferrocenecarboxamides can offer multiple binding modes. An N-phosphanyl ferrocene carboxamide has been shown to coordinate to ruthenium, rhodium, and palladium through its phosphorus atom, forming various heterometallic complexes. nih.gov This demonstrates the modularity of the this compound scaffold, where different donor atoms can be incorporated to direct the assembly of complex metal structures.

Table 3: Examples of Homo- and Heterometallic Complexes from this compound-Based Ligands

LigandMetal Center(s)Complex FormulaReference(s)
Ferrocene carboxamide (FcCONH₂)Cobalt(II)Co(FcCONH₂)₆₂ rsc.org, rsc.org
Ferrocene carboxamide (FcCONH₂)Nickel(II)Ni(FcCONH₂)₆₂ rsc.org, rsc.org
Ferrocene carboxamide (FcCONH₂)Copper(II)Cu(FcCONH₂)₄₂ rsc.org, rsc.org
[((Diphenylphosphanyl)amino)carbonyl]ferroceneRuthenium(II)[(η⁶-mes)RuCl₂(1-κP)] nih.gov
[((Diphenylphosphanyl)amino)carbonyl]ferroceneRhodium(III)[(η⁵-C₅Me₅)RhCl₂(1-κP)] nih.gov
[((Diphenylphosphanyl)amino)carbonyl]ferrocenePalladium(II)trans-[PdCl₂(1-κP)₂] nih.gov

The design of ligands capable of organizing multiple ferrocene units into a single molecular architecture is a key goal in materials science, driven by the potential for novel electronic and magnetic properties. nih.gov Ferrocenecarboxamides are excellent platforms for this purpose.

One straightforward strategy is the use of 1,1'-disubstituted ferrocenes as a scaffold. For instance, 1,1'-ferrocenedicarboxylic acid can be derivatized to create ditopic ligands. A notable example is the synthesis of bis(N-4-[3,5-di-(2-pyridyl)-1,2,4-triazoyl])ferrocene carboxamide (L) from 1,1'-ferrocenedicarboxylic acid. mdpi.com This sophisticated metalloligand, featuring two triazole-based coordinating arms, was used to synthesize a polymeric iron(II) complex, {Fe(L)(C(CN)₃)₂}n, demonstrating how a dicarboxamide precursor can lead to extended multi-ferrocenyl networks. mdpi.com

The amide linkage itself is a key component in these designs. It provides a structurally predictable and robust connection point for attaching other coordinating groups or for linking ferrocene units together. By starting with a this compound and performing further chemical modifications, it is possible to synthesize complex ligands such as bis(ferrocenyl)pyridines. nih.gov These multi-ferrocenyl systems are of great interest due to their multiple, often interacting, redox-active centers, which can lead to mixed-valence states and unique electrochemical behaviors. nih.gov

Synthesis of Homo- and Heterometallic Complexes

Integration into Redox-Active Materials and Molecular Devices

This compound and its derivatives are integral components in the development of advanced redox-active materials and molecular devices due to the inherent electrochemical stability and reversible oxidation-reduction characteristics of the ferrocene moiety. mdpi.comsioc-journal.cn These properties make them suitable for applications ranging from energy storage to molecular-scale electronics. rsc.orgnih.gov

In the field of redox-flow batteries (RFBs), researchers are exploring ferrocene derivatives to create sustainable and cost-effective energy storage systems. rsc.orgnih.gov By modifying the organic ligands attached to the ferrocene core, such as by using a carboxamide group, it is possible to tune the redox potential of the resulting complex. rsc.org For instance, N-((3-trimethylammonio)propyl)this compound chloride (FcCONH-TMAP) was developed to improve upon earlier ferrocene-based active materials. rsc.org The introduction of the carboxamide linkage shifted the redox potential to a more positive value (0.63 V vs. SHE) compared to its predecessor, bis((3-trimethylammonio)propyl)ferrocene dichloride (0.390 V vs. SHE), thereby increasing the potential cell voltage of the RFB. rsc.org This ability to engineer the electrochemical properties through ligand design is a key advantage in developing high-performance RFBs. rsc.org Ferrocene-based polymers and macromolecules are also being designed for redox-mediated ion separation and removal, showcasing the versatility of these compounds in electrochemical applications. mit.edu

Ferrocenecarboxamides also serve as fundamental building blocks for molecular devices, such as molecular wires and switches. sioc-journal.cnnih.govacs.org The ferrocene unit provides reliable redox activity, which can be harnessed to control electron transport through a single molecule. sioc-journal.cnacs.org In single-molecule junctions, ferrocene-containing molecules can be switched between different conductive states through electrochemical gating. acs.org For example, studies on mixed monolayers of N-(mercaptopentadecyl)this compound (FcCONH-C15-SH) have provided insights into the redox kinetics of these systems. acs.org The bistable nature of ferrocene derivatives, which can lead to drastic changes in electronic and magnetic properties upon state transition, is highly desirable for creating molecular memory or optical display devices. mdpi.com Multi-ferrocene systems, sometimes linked by carboxamide groups, are investigated as molecular wires, where the ferrocene units act as charge carriers. nih.gov

This compound in Analytical Chemistry and Sensing Platforms

In analytical chemistry, this compound derivatives are widely used to construct highly sensitive and selective sensing platforms. koreascience.krnih.gov The ferrocene group acts as an excellent electrochemical reporter, providing a clear and reversible signal that can be modulated by the binding of a target analyte. mdpi.com This has led to the development of various sensors and biosensors for detecting ions, small molecules, and complex biomolecules. mdpi.comsciforum.netucj.org.ua The versatility of ferrocene chemistry allows for the combination of the redox-active ferrocene unit with specific recognition moieties (receptors) through stable amide linkages, creating tailored sensors for diverse applications. mdpi.commdpi.com These platforms often utilize electrochemical techniques like cyclic voltammetry to detect changes in the ferrocene/ferrocenium (B1229745) redox couple upon analyte binding. researchgate.net

The analysis of glycans, complex carbohydrates vital to biological processes, is challenging due to their structural diversity and low ionization efficiency in mass spectrometry. koreascience.krnih.gov this compound-based reagents have emerged as powerful tools to overcome these analytical hurdles. koreascience.kr Derivatization of glycans with a tag that enhances detection is a common strategy in glycomics. frontiersin.org

Table 1: Performance of 4-aminophenyl this compound (APF) in Glycan Analysis

Feature Observation Benefit in Glycan Analysis Source
Synthesis Conjugation of N-succinimidyl ferrocenecarboxylate and p-phenylenediamine. Provides a reproducible and efficient approach for creating the glycan label. koreascience.kr
Labeling Method Reductive amination, forming a stable bond with the glycan's reducing end. Ensures stable and specific 1:1 labeling of glycans for quantification. koreascience.kr
Chromatography Labeled glycans elute later than unlabeled ones (e.g., 63 min vs. 58 min). Improved separation due to increased hydrophobicity. koreascience.kr
Mass Spectrometry Increases the mass of the glycan, corresponding to the APF tag. Facilitates clear identification and distinct fragmentation for structural analysis. koreascience.kr

| Multi-platform Utility | The ferrocene group is active in electrochemical, spectroscopic, and MS detection. | Offers versatile application beyond MS, including in electrochemical sensors. | koreascience.kr |

This compound structures are frequently incorporated into chemosensors designed for the recognition of anions and cations. mdpi.comresearchgate.net In these systems, the amide N-H groups can act as hydrogen-bond donors to bind anions, while other parts of the molecule can be designed to coordinate with cations. mdpi.com The binding event is signaled by a change in the redox potential of the ferrocene/ferrocenium couple, which can be easily measured using cyclic voltammetry. researchgate.net

Furthermore, ditopic receptors capable of binding both an anion and a cation simultaneously have been developed. rsc.orgrsc.org In these systems, anion binding can be enhanced by the presence of a metal cation, which coordinates to another site on the receptor. researchgate.netrsc.org For example, a ferrocene-based receptor with two crown ether units showed it could only electrochemically detect K⁺ cations after the hydrogenphosphate anion was bound. This cooperative binding allows for the development of molecular switches and logic gates, where the output signal depends on the presence of specific ion pairs. mdpi.comresearchgate.net

Table 2: Electrochemical Response of Ferrocene-Amide Receptors to Ion Binding

Receptor Type Target Ion(s) Observed Potential Shift (ΔE₁/₂) Analytical Technique Source
Ferrocene-functionalised Calix rsc.orgarene (Amide) H₂PO₄⁻ -260 mV Cyclic Voltammetry mdpi.com
Ferrocene-functionalised Calix rsc.orgarene (Amide) Benzoate (Bz⁻) -115 mV Cyclic Voltammetry mdpi.com
Ferrocene-functionalised Calix rsc.orgarene (Amide) Cl⁻ -70 mV Cyclic Voltammetry mdpi.com
Bis(this compound)-substituted diaza-18-crown-6 HSO₄⁻ over Cl⁻ Anion binding enhanced by metal cation presence. Electrochemical Experiments researchgate.net

The redox properties of this compound make it a valuable component in electrocatalysis, where it can mediate electron transfer in chemical reactions. researchgate.netdcl-inc.com Modified electrodes incorporating this compound derivatives have been developed to catalyze the oxidation or reduction of specific substrates, leading to more sensitive and efficient electrochemical sensors. researchgate.net

A key application is in the development of biosensors. For example, a glassy carbon electrode modified with a nanocomposite of this compound, gold nanoparticles (AuNPs), and multi-walled carbon nanotubes (MWCNTs) demonstrated a significant electrocatalytic effect on the oxidation of bilirubin (B190676). researchgate.net The this compound in this system acts as a mediator, facilitating electron transfer between the electrode and bilirubin, which results in a marked enhancement of the current response compared to a bare electrode. researchgate.net This allows for the sensitive amperometric detection of bilirubin with a wide linear range and a fast response time. researchgate.net

Similarly, self-assembled monolayers containing this compound derivatives on gold electrodes have been used to catalyze the oxidation of ferrocyanide. researchgate.net The electrogenerated ferricenium species from the immobilized this compound mediates the oxidation, demonstrating the principle of molecular catalysis at a modified surface. researchgate.net These applications highlight the role of this compound in creating robust and catalytically active surfaces for analytical and sensing purposes. researchgate.net

Table 3: Electrocatalytic Applications of this compound-Modified Electrodes

Electrode Modification Target Analyte Function of this compound Key Finding Source
This compound/MWCNT/AuNP composite on Glassy Carbon Electrode Bilirubin Electrocatalyst / Electron transfer mediator Obvious electrocatalytic effect, enhancing the current response for sensitive detection. researchgate.net

Supramolecular Chemistry Involving Ferrocenecarboxamides

Design Principles for Ferrocenecarboxamide-Based Supramolecular Synthons

The rational design of crystalline materials and complex molecular architectures relies heavily on the concept of supramolecular synthons—specific and repeatable structural motifs guided by non-covalent interactions. mdpi.com In the context of ferrocenecarboxamides, these design principles leverage the distinct properties of both the organometallic ferrocene (B1249389) core and the organic amide functionalities to create predictable building blocks for crystal engineering. rsc.org

A primary design principle involves combining the chemical robustness and well-defined steric properties of the ferrocene framework with polar functional groups capable of forming strong and directional hydrogen bonds. rsc.org The amide group itself is an excellent hydrogen-bonding unit, but further functionalization is a key strategy. The introduction of substituents, such as hydroxyethyl (B10761427) groups on the amide nitrogen, provides additional hydrogen bond donors (OH) and acceptors (O), enhancing the potential for forming intricate and stable supramolecular structures. rsc.orgrsc.org

The predictability of these synthons stems from a detailed understanding of molecular geometry and non-covalent forces. mdpi.com For ferrocenecarboxamides, the key interactions are typically two-center O–H⋯O and N–H⋯O hydrogen bonds, which are often supported by weaker C–H⋯O interactions. rsc.org The design of a desired supramolecular assembly is therefore guided by controlling the number and placement of these hydrogen-bonding groups on the this compound molecule. rsc.org The complexity of the final supramolecular structure is directly related to the number of potential hydrogen bond donor and acceptor sites present in the molecular building block. rsc.orgrsc.org This makes ferrocenecarboxamides highly tunable synthons for constructing materials with specific topologies. rsc.org

Another important design consideration is the inherent incompatibility of many organometallic structures with the polar groups needed for hydrogen bonding. rsc.org Ferrocene derivatives, however, possess a unique combination of stability and synthetic accessibility, making them ideal platforms for overcoming this challenge and expanding the range of polar organometallic molecules available for crystal engineering. rsc.org

Host-Guest Interactions and Molecular Recognition in this compound Systems

Beyond self-assembly, this compound-based systems are designed as hosts for molecular recognition, a process fundamental to biology and materials science. rsc.orgias.ac.in Host-guest chemistry with these compounds leverages their defined cavities and multiple interaction sites to bind specific guest molecules selectively. nih.gov The ferrocene unit plays a crucial role, not only as a structural scaffold but also as a redox-active reporter, allowing for the electrochemical detection of binding events. mdpi.com

A key principle in these systems is the creation of a binding pocket with a specific arrangement of hydrogen bond donors and acceptors. For instance, ferrocene derivatives functionalized with ureidopyrimidine moieties create a binding site that can recognize complementary guests. mdpi.com Ureidopyrimidines can present different hydrogen-bonding patterns, such as Donor-Acceptor-Donor (DAD), which can form host-guest complexes with molecules that have a complementary Acceptor-Donor-Acceptor (ADA) pattern. mdpi.com

The binding process in solution is often studied using ¹H NMR titration experiments. Upon addition of a guest molecule, the protons involved in intermolecular hydrogen bonding within the host-guest complex exhibit a noticeable downfield shift in the NMR spectrum. mdpi.com This provides direct evidence of the interaction and allows for the quantification of binding strength.

An example of such a system involves a ferrocenyl-ureidopyrimidine host and a guest molecule with a complementary hydrogen-bonding pattern. The table below outlines the details of such a host-guest interaction.

Host System ComponentGuest Molecule ComponentPrimary Interaction TypeAnalytical Method for DetectionObservation
Ferrocenyl-ureidopyrimidine2,6-Diaminopyridine (DAP)Triple Hydrogen Bonding (DAD-ADA)¹H NMR Titration, Cyclic VoltammetryDownfield shift of the host's N-H proton signal upon guest addition. mdpi.com

In such systems, the ferrocene moiety's redox potential can shift upon guest binding due to the change in the electronic environment, which can be monitored by electrochemical methods like cyclic voltammetry. mdpi.com This dual-mode detection—spectroscopic and electrochemical—makes this compound-type systems highly versatile for applications in chemical sensing and the development of stimuli-responsive materials. mdpi.comresearchgate.net

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Pathways

The synthesis of functionalized ferrocenecarboxamides is a cornerstone of their development. While classical methods exist, emerging research is focused on more efficient, selective, and environmentally benign synthetic routes. A significant area of advancement is the transition-metal-catalyzed C-H bond functionalization, which allows for the direct introduction of various functional groups onto the ferrocene (B1249389) core, bypassing the need for pre-functionalized starting materials. snnu.edu.cnrsc.org

Recent developments have showcased palladium-catalyzed C-H functionalization of N-(quinolin-8-yl)ferrocenecarboxamide with a wide range of aryl and even alkyl iodides. rsc.orgresearchgate.net This methodology has been extended to include less expensive and more readily available aryl bromides and chlorides. rsc.org The use of removable directing groups, such as the 8-aminoquinoline (B160924) group, is a key strategy, enabling selective ortho-functionalization before being cleaved to yield the desired substituted ferrocene. researchgate.netiiserb.ac.inresearchgate.net

Researchers are also exploring catalyst-free methodologies. For instance, a tandem aza-Michael addition/C(sp³)–O bond formation reaction has been developed to synthesize N-ferrocene-substituted benzodihydrooxazoles, where the quinone ester acts as both a substrate and an oxidant. mdpi.com Another innovative approach involves the "halogen dance" reaction on the ferrocene scaffold, allowing for the migration of a halogen atom from the C2 to the C3 position, opening up pathways to previously inaccessible 1,3-disubstituted ferrocenes. acs.org

Future work will likely focus on expanding the scope of these C-H functionalization reactions, exploring a wider variety of directing groups and coupling partners, and developing more sustainable methods using earth-abundant metal catalysts or catalyst-free systems. chinesechemsoc.orgchinesechemsoc.org

Synthetic Method Catalyst/Reagent Key Features Products Reference(s)
C-H ArylationPalladium(II) acetate (B1210297)Uses quinolin-8-ylamino as a bidentate directing group; tolerates aryl iodides, bromides, and chlorides.ortho-Arylated ferrocenecarboxamides rsc.org
C-H Alkylation/ArylationPalladium catalystEmploys 8-aminoquinoline as a removable directing group.Mono- and bis-(aryl/alkyl) ferrocenecarboxamides iiserb.ac.in
Halogen Migration ("Halogen Dance")Lithium amidesAllows for rearrangement of 2-iodo- to 3-iodoferrocenecarboxamides.1,3-Disubstituted ferrocenes acs.org
Tandem ReactionCatalyst-freeAza-Michael addition/C(sp³)-O bond formation using quinone esters.N-ferrocene-substituted benzodihydrooxazoles mdpi.com
C-H AcyloxylationCobalt catalyst with dual ligandsEnantioselective synthesis of oxy-substituted planar chiral ferrocenes.Chiral ferrocenyl carboxylates chinesechemsoc.org

Development of Advanced Chiral this compound Ligands

Chiral ferrocene derivatives are highly valued as ligands in asymmetric catalysis due to their unique planar chirality, stability, and tunable steric and electronic properties. rsc.orgscispace.comresearchgate.net Ferrocenecarboxamides serve as excellent scaffolds for creating new and advanced chiral ligands. scilit.com The development is moving towards more complex systems that offer enhanced stereocontrol in a broader range of chemical transformations. rsc.orgrsc.org

A significant trend is the synthesis of ligands that combine planar chirality from the ferrocene backbone with central chirality from appended groups. nih.gov For example, enantiopure ferrocenyl oxazolines, derived from ferrocenecarboxamides, are precursors to planar chiral 1,2-disubstituted ferrocenes through diastereoselective ortho-metallation. mdpi.com Recent advancements include the incorporation of siloxane side-chains into these oxazoline (B21484) ferrocene ligands, which provides superior steric hindrance and improves catalytic performance. mdpi.com

Transition-metal-catalyzed enantioselective C-H functionalization is a powerful tool for directly creating chiral this compound derivatives. snnu.edu.cnchinesechemsoc.org Rhodium(III)-catalyzed annulation of ferrocenecarboxamides with internal alkynes using chiral cyclopentadienyl (B1206354) (Cp) ligands produces planar chiral ferrocene-fused pyridones with excellent enantioselectivity. acs.org Similarly, cobalt-catalyzed asymmetric C-H allylation of ferrocene thioamides provides a route to planar chiral phosphine-olefin ligands. chinesechemsoc.org Copper-mediated C-H alkynylation using chiral BINOL-based ligands has also been developed for the synthesis of planar chiral ferrocenes. nih.gov

Future research will focus on creating ligands with greater modularity, allowing for fine-tuning of their properties for specific catalytic applications. scispace.com This includes the development of novel ligand backbones, the introduction of new coordinating groups, and the exploration of multiferrocenyl systems where multiple ferrocene units are incorporated into a single ligand structure to influence its electronic and catalytic behavior. nih.govacs.org

Ligand Type Synthetic Strategy Key Advancement Application Reference(s)
Siloxane-Substituted Oxazoline FerrocenesDerivatization of classical oxazoline ferrocenesEnhanced steric hindrance and solubility in green solvents.Asymmetric catalysis mdpi.com
Ferrocene-Fused PyridonesRh(III)-catalyzed enantioselective C-H annulationHigh enantioselectivity (up to 99% ee) for a challenging transformation.Chiral ligands/catalysts acs.org
Ortho-Substituted Planar Chiral Ferrocene Carboxylic AcidsCopper-mediated enantioselective C-H alkynylationAccess to novel ortho-substituted planar chiral ferrocenes.Ligands in Co-catalyzed C-H amidation nih.gov
Planar Chiral Phosphine-Olefin LigandsCo-catalyzed asymmetric C-H allylation of ferrocene thioamidesFacile access to phosphine-olefin ligands from thioamide precursors.Asymmetric catalysis chinesechemsoc.org
Borylated FerrocenesIridium-catalyzed enantioselective dual C-H borylationIntroduction of versatile C-B bonds with high enantioselectivity.Precursors for diverse chiral ligands acs.org

Expansion of Applications in Catalysis and Materials Science

The unique redox properties and structural versatility of ferrocenecarboxamides make them attractive candidates for a growing range of applications beyond traditional catalysis. numberanalytics.commdpi.com Researchers are actively exploring their use in advanced materials and novel catalytic systems.

In catalysis, this compound-derived ligands are being employed in increasingly complex and demanding reactions. nih.govacs.org An emerging area is redox-switchable catalysis, where the oxidation state of the iron center in the ferrocene moiety can be used to turn a catalyst's activity "on" or "off." nih.gov For example, a C-ferrocenylated mesoionic carbene bound to gold was activated for a cycloisomerization reaction upon oxidation of the ferrocene unit. nih.gov This ability to control catalytic activity in situ opens up possibilities for creating sophisticated reaction cascades and responsive chemical systems.

In materials science, ferrocenecarboxamides are being incorporated into polymers, nanomaterials, and sensors. nih.govnih.govrsc.org Ferrocene-based polymers can exhibit interesting electrochemical properties, making them suitable for applications in redox-responsive materials, electrochromic devices (like smart windows), and energy storage. nih.govnumberanalytics.com The introduction of this compound units into a polymer backbone provides a route to novel electroactive materials. rsc.org Furthermore, ferrocene-containing nanomaterials are being investigated for biomedical applications, such as in nanomedicines for enhanced chemodynamic therapy, where the ferrocene unit acts as a Fenton's iron donor to generate reactive oxygen species for treating tumors. nih.gov Another novel application is in glycomics, where 4-aminophenyl this compound (APF) has been developed as a labeling reagent to improve the detection and analysis of complex carbohydrates (glycans) in mass spectrometry. koreascience.kr

Future efforts will likely see the development of more sophisticated ferrocene-based materials with tailored properties, including multi-stimuli-responsive polymers and highly selective chemosensors. mdpi.com The integration of ferrocenecarboxamides into metal-organic frameworks (MOFs) and covalent organic frameworks (COFs) is another promising avenue for creating porous materials with applications in catalysis, sensing, and drug delivery. nih.gov

Advanced Spectroscopic and Computational Approaches for Mechanistic Understanding

A deep understanding of the structure, reactivity, and electronic properties of ferrocenecarboxamides is crucial for their rational design and application. Advanced spectroscopic and computational methods are becoming indispensable tools for elucidating reaction mechanisms and predicting molecular behavior. researchgate.netscilit.com

Spectroscopic techniques such as multi-nuclear NMR, IR, and circular dichroism (CD) are routinely used to characterize the structure and chiroptical properties of new this compound derivatives. researchgate.netresearchgate.net Variable-temperature NMR spectroscopy, for example, has been used to study the conformational dynamics and hydrogen bonding in ferrocenecarboxamides substituted with hydroxyethyl (B10761427) groups. rsc.org

Computational studies, particularly those using Density Functional Theory (DFT), are providing profound insights that are often inaccessible through experimental methods alone. acs.orgacs.org DFT calculations are used to rationalize reaction outcomes, such as the observed regioselectivity in the halogen dance reaction, by comparing the energies of different intermediates and transition states. acs.org In the development of new catalytic systems, computational modeling helps to elucidate the reaction mechanism and the origin of enantioselectivity. acs.orgacs.org For instance, combined experimental and computational studies on the Rh(III)-catalyzed annulation of ferrocenecarboxamides supported the proposed reaction mechanism and explained the role of the chiral catalyst in achieving high stereoselectivity. acs.org Similarly, DFT calculations have been used to understand the electronic characteristics and HOMO-LUMO energy levels of this compound hybrids, correlating their structure with potential biological activity. researchgate.net

The synergy between advanced spectroscopy and high-level computational modeling will continue to be a major driver of innovation in this compound chemistry. Future research will likely involve more sophisticated in-situ spectroscopic techniques to observe reactive intermediates directly, coupled with increasingly accurate and predictive computational models to map out entire catalytic cycles and guide the design of next-generation molecules. acs.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.